

Technical Support Center: Stripping and Re-probing for Total ERK2 Analysis

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Compound of Interest

Compound Name: ERK2

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This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the proper stripping and re-probing of Western blots for the analysis of total **ERK2**, particularly after an initial probing for phosphorylated ERK (p-ERK).

Frequently Asked Questions (FAQs)

Q1: Why should I strip and re-probe my Western blot for total **ERK2** analysis?

Stripping and re-probing a single Western blot allows for the detection of multiple proteins on the same membrane. This is particularly useful for comparing the levels of a phosphorylated protein (like p-ERK) to the total amount of that protein (total **ERK2**), which serves as a loading control to normalize the p-ERK signal. This method conserves precious samples, saves time, and reduces the need to run multiple gels.^[1]

Q2: Should I probe for p-ERK or total **ERK2** first?

It is generally recommended to probe for the lower abundance or less immunogenic protein first. In the context of ERK signaling analysis, this often means probing for the phosphorylated form (p-ERK) first, as phospho-specific antibodies can be more sensitive and the phosphorylated protein is often less abundant than the total protein. After detecting p-ERK, the blot can be stripped and then re-probed for the more abundant total **ERK2**.

Q3: Which type of membrane is best for stripping and re-probing?

Polyvinylidene difluoride (PVDF) membranes are highly recommended for stripping and re-probing procedures.[2] PVDF membranes are more durable and have a higher protein binding capacity and retention capability compared to nitrocellulose, which minimizes the loss of the target protein during the stripping process.[1][2]

Q4: Can I perform quantitative analysis comparing the signal before and after stripping?

No, it is not advisable to make direct quantitative comparisons of protein abundance before and after stripping.[1][3] The stripping process inevitably removes some of the protein from the membrane, which can lead to an underestimation of the protein levels in the re-probed blot.[1][3]

Q5: How do I know if the stripping was successful?

To confirm the efficiency of stripping, you should perform a control incubation after the stripping procedure. After stripping and washing, re-block the membrane and incubate it with only the secondary antibody used for the initial p-ERK detection. Then, add the chemiluminescent substrate and image the blot. If the stripping was successful, you should see no signal, indicating that the primary and secondary antibodies from the first probing have been effectively removed.[4] If a signal persists, a harsher stripping method or longer incubation time may be necessary.

Q6: My signal for total **ERK2** is very weak after stripping and re-probing. What could be the cause?

Weak or no signal after re-probing can be due to several factors:

- **Protein Loss:** The stripping process, especially harsh methods, can remove a significant amount of the target protein from the membrane.
- **Inefficient Antibody Binding:** Residual stripping buffer components, such as β -mercaptoethanol, can denature the new primary antibody. Ensure thorough washing after stripping.[1]
- **Antibody Inactivity:** Ensure the total **ERK2** antibody is active and used at the optimal concentration.

- **Insufficient Initial Protein Load:** If the initial amount of protein loaded on the gel was low, the amount remaining after stripping may be below the detection limit.

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Persistent signal from the first probe (p-ERK) after stripping.	Incomplete removal of primary and/or secondary antibodies.	Increase the incubation time in the stripping buffer. Use a harsher stripping method (e.g., switch from a mild, low-pH buffer to a harsh buffer with SDS and β -mercaptoethanol). Ensure the stripping buffer is fresh and at the recommended temperature.
High background on the re-probed blot for total ERK2.	Incomplete blocking after stripping. The stripping process can remove blocking proteins.	Always perform a new blocking step after stripping and before incubating with the new primary antibody. ^[3] Ensure the blocking buffer is appropriate for your antibody.
No or very weak signal for total ERK2 on the re-probed blot.	Excessive loss of protein during stripping. The stripping conditions were too harsh.	Use a milder stripping protocol. Reduce the incubation time or temperature of the stripping step. Ensure you are using a PVDF membrane to maximize protein retention. ^{[1][2]}
Residual stripping buffer interfering with the new antibody.	Wash the membrane extensively with PBS or TBS-T after stripping to completely remove the stripping buffer. ^[1]	
The total ERK2 antibody is not working optimally.	Confirm the activity of your total ERK2 antibody on a fresh, unstripped blot. Optimize the antibody concentration.	
Patchy or uneven signal on the re-probed blot.	The membrane may have dried out at some point.	Ensure the membrane remains wet throughout the entire stripping and re-probing process. ^[3]

Uneven agitation during incubation steps.

Use an orbital shaker to ensure even distribution of buffers and antibodies.

Comparison of Stripping Methods

Method	Key Components	Mechanism of Action	Advantages	Disadvantages
Mild Stripping	Glycine-HCl (low pH), SDS	Low pH alters the conformation of the antibody, disrupting the antigen-antibody interaction.[4]	Gentler on the target protein, resulting in less protein loss.[3] Suitable for antibodies with lower affinity.	May be less effective at removing high-affinity antibodies.
Harsh Stripping	Tris-HCl, SDS, β -mercaptoethanol, Heat	Detergent (SDS) and a reducing agent (β -mercaptoethanol) at an elevated temperature break the bonds holding the antibodies to the antigen.[4]	More effective at removing high-affinity antibodies.	Can lead to significant protein loss from the membrane. [3] The use of β -mercaptoethanol requires a fume hood.

Experimental Protocol: Stripping and Re-probing for Total ERK2

This protocol assumes you have already performed a Western blot for p-ERK using a chemiluminescent detection method on a PVDF membrane.

Materials:

- Western blot membrane previously probed for p-ERK

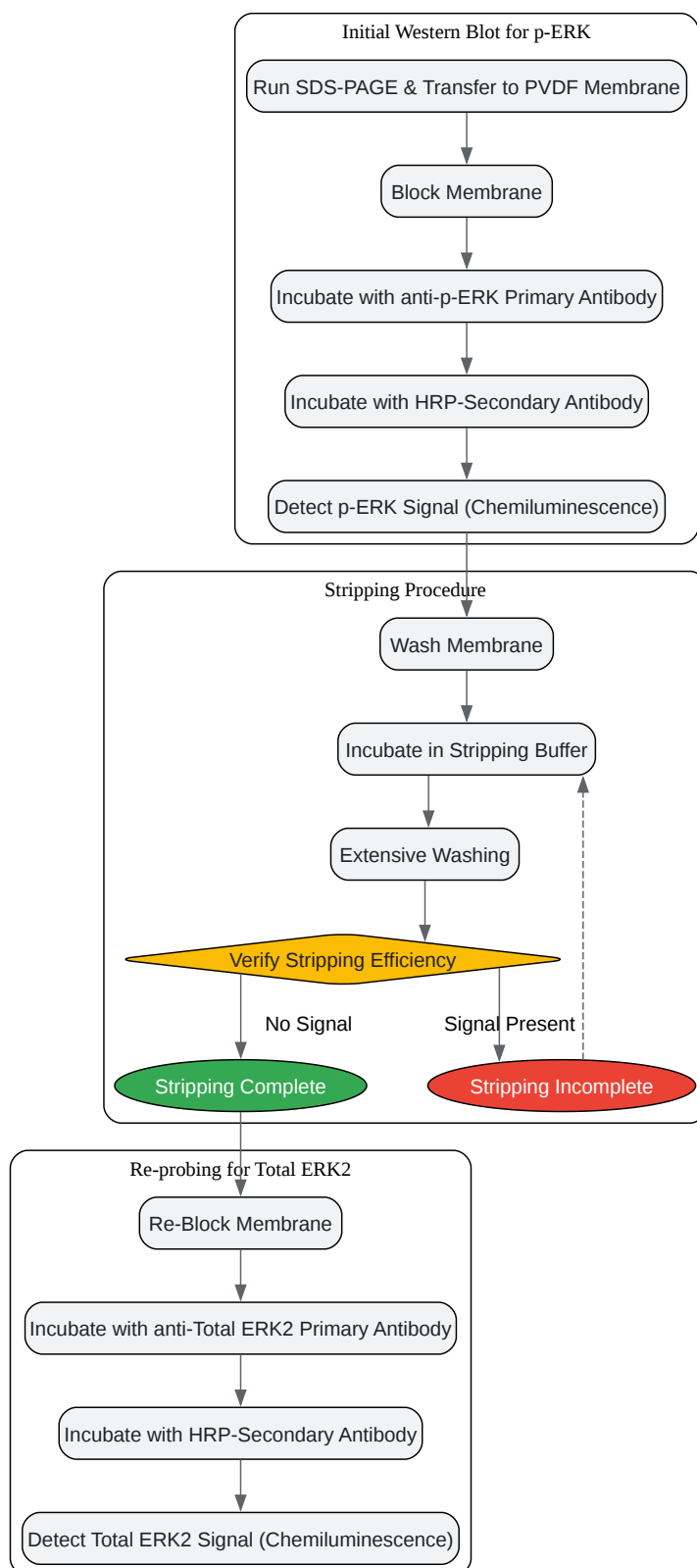
- Mild Stripping Buffer: 1.5g glycine, 0.1g SDS, 1ml Tween 20, in 100ml distilled water, pH adjusted to 2.2.
- Harsh Stripping Buffer: 62.5 mM Tris-HCl (pH 6.7), 100 mM β -mercaptoethanol, and 2% SDS.
- Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween 20.
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
- Primary antibody for total **ERK2**.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.

Procedure:

- Initial Wash: After detecting p-ERK, wash the membrane briefly in TBST to remove any residual chemiluminescent substrate.
- Stripping (Mild Method Recommended Initially):
 - Incubate the membrane in Mild Stripping Buffer for 10-20 minutes at room temperature with gentle agitation.
 - If the p-ERK signal was very strong or if the mild stripping is ineffective, proceed to the harsh method.
 - Harsh Stripping (perform in a fume hood): Incubate the membrane in Harsh Stripping Buffer for 30 minutes at 50°C with gentle agitation.
- Thorough Washing:
 - After stripping, wash the membrane extensively to remove all traces of the stripping buffer.
 - Wash 3-4 times for 5-10 minutes each with a large volume of TBST.

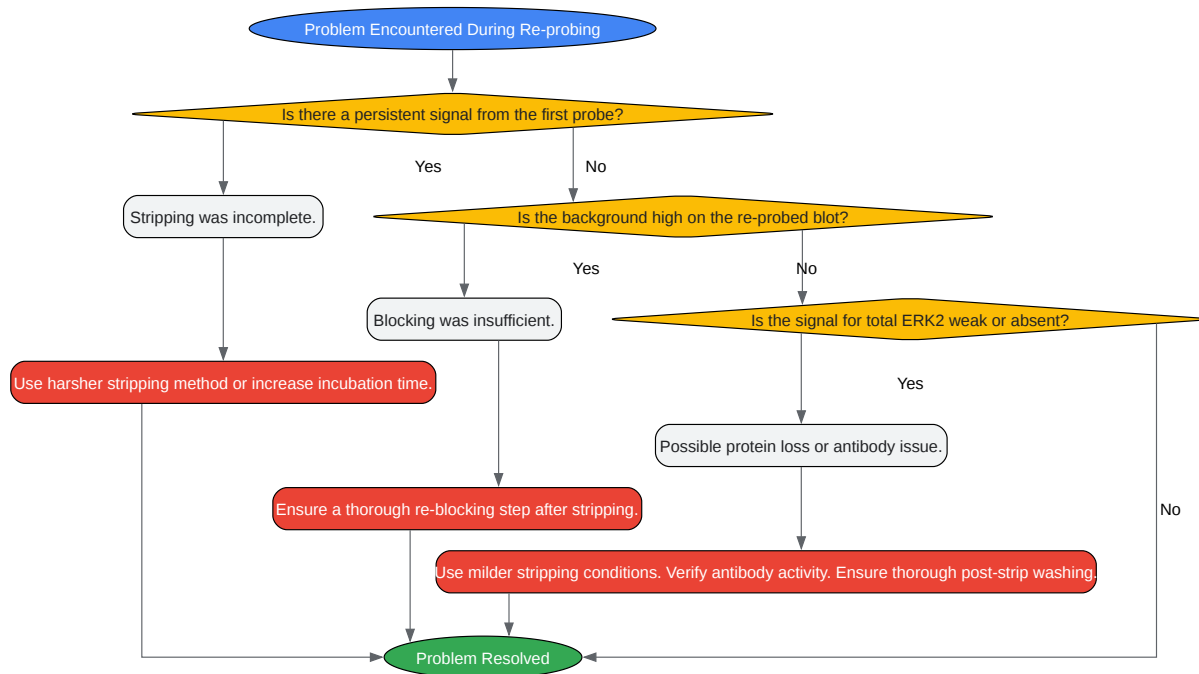
- Verification of Stripping (Crucial Step):
 - Block the stripped membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with only the HRP-conjugated secondary antibody (the same one used for p-ERK detection) for 1 hour at room temperature.
 - Wash the membrane 3 times for 5 minutes each with TBST.
 - Apply the chemiluminescent substrate and expose the membrane. No signal should be detected if stripping was successful.^[4] If a signal is present, repeat the stripping procedure.
- Re-probing for Total **ERK2**:
 - Once stripping is confirmed, proceed with the standard Western blot protocol.
 - Block the membrane again in fresh Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody for total **ERK2** at its optimal dilution in Blocking Buffer, typically overnight at 4°C.
 - Wash the membrane 3 times for 5 minutes each with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.
 - Wash the membrane 3 times for 5 minutes each with TBST.
- Detection:
 - Apply the chemiluminescent substrate and image the blot to detect the total **ERK2** signal.

Visualizations



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Caption: Workflow for stripping and re-probing a Western blot for sequential p-ERK and total ERK2 detection.



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Caption: Troubleshooting flowchart for common issues in Western blot stripping and re-probing.

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